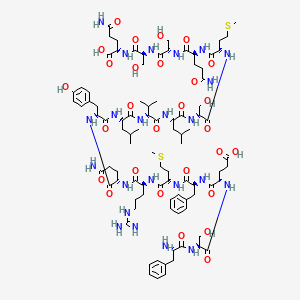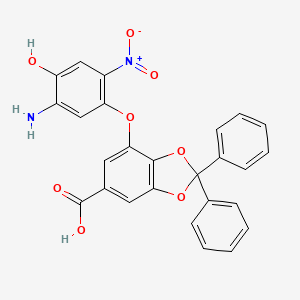
NocII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NocII is an orphan neuropeptide . It flanks nociceptin in the precursor pronociceptin . It stimulates locomotion in mice, possibly through a novel specific receptor .
Molecular Structure Analysis
The molecular weight of NocII is 2081.4 . Its formula is C92H141N23O28S2 . The sequence of NocII is FSEFMRQYLVLSMQSSQ .Physical And Chemical Properties Analysis
NocII is soluble in water . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Neuroprotective Impact
Neuropeptides, including NocII, may have a neuroprotective impact by increasing trophic support, regulating calcium homeostasis, and reducing excitotoxicity and neuroinflammation .
Genetic Research
Neuropeptides can be studied through genetic alterations in organisms. Techniques like knockout or transgenic animal production or targeted genome editing (e.g., CRISPR/Cas system) can be used to alter neuropeptide production at the genetic level .
Potential in Seizure Treatment
Research into targeting neuropeptide function for seizure treatment is promising, but more specific mechanisms of neuropeptide action during epileptogenesis need to be understood .
Mécanisme D'action
Target of Action
NocII is an orphan neuropeptide that is derived from the precursor pronociceptin, which is immediately downstream of nociceptin . Nociceptin is the endogenous ligand for the nociceptin receptor (NOP, ORL-1), and it acts as a potent anti-analgesic . NocII, along with another peptide nocistatin, inhibits the function of the N/OFQ receptor .
Mode of Action
It is known to stimulate locomotion in mice . This stimulation is thought to occur possibly through a novel specific receptor . The interaction of NocII with this receptor and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its relationship with nociceptin and the nop receptor, it is likely that nocii may influence pathways related to pain sensation and fear learning
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug research as it helps in understanding how the drug is processed in the body . It would be beneficial to study these properties of NocII to understand its bioavailability and its potential as a therapeutic agent.
Result of Action
The administration of NocII has been shown to increase locomotion in mice . Unlike nociceptin, which stimulates both the horizontal and vertical (rearing) components of locomotion, NocII affects only the horizontal component . The molecular and cellular effects of NocII’s action are yet to be fully understood.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NocII | |
Q & A
Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?
A1: While both NocII and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, NocII specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that NocII does not activate the ORL1 receptor like nociceptin. Further research indicates that NocII's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]
Q2: How does NocII influence pain perception in mice compared to nociceptin?
A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] NocII, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that NocII and nociceptin utilize different pathways to modulate pain perception.
Q3: What is the significance of the different effects observed between NocII and NocIII?
A3: NocII and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only NocII stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of NocII is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active NocII peptide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)





